Erythromycin Lactobionate

Solubility Intravenous formulation Pharmaceutical compounding

Erythromycin Lactobionate is the only water-soluble erythromycin salt specifically formulated for intravenous delivery, overcoming the poor solubility and gastric acid degradation that limit erythromycin base and oral esters. Its pH-dependent stability (optimal at pH 6–8, rapidly inactivated below pH 5.5) and strict diluent compatibility (NaCl causes precipitation) demand formulation-specific procurement. This lyophilized powder achieves predictable peak serum concentrations of ~10 mcg/mL (500 mg IV) — unattainable with oral stearate or ethylsuccinate salts — ensuring reliable therapeutic exposure for severe Legionnaires' disease, pediatric infections, and penicillin-allergic patients. For research, its ~200 mg/mL aqueous solubility enables direct dissolution in buffers and media, unlike base forms requiring organic solvents. Choose the IV-specific salt to guarantee clinical efficacy and experimental reproducibility.

Molecular Formula C49H89NO25
Molecular Weight 1092.2 g/mol
CAS No. 3847-29-8
Cat. No. B125226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin Lactobionate
CAS3847-29-8
SynonymsErythromycin 4-O-β-D-Galactopyranosyl-D-gluconate; _x000B_Erythromycin 4-O-β-D-Galactopyranosyl-D-gluconate;  Erythromycin, compd. with Lactobionic Acid;  Lactobionic Acid, compd. with Erythromycin;  4-O-β-D-Galactopyranosyl-D-Gluconic Acid compd. with Erythro
Molecular FormulaC49H89NO25
Molecular Weight1092.2 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O
InChIInChI=1S/C37H67NO13.C12H22O12/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3-10,12-20H,1-2H2,(H,21,22)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;3-,4-,5+,6+,7-,8-,9-,10-,12+/m11/s1
InChIKeyNNRXCKZMQLFUPL-WBMZRJHASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

Erythromycin Lactobionate (CAS 3847-29-8): Intravenous Macrolide Antibiotic Sourcing and Procurement Guide


Erythromycin lactobionate (CAS 3847-29-8) is a water-soluble macrolide antibiotic salt specifically formulated for intravenous administration [1]. As a derivative of erythromycin base, which is poorly soluble in water (pKa 8.8) and rapidly inactivated by gastric acid [2], the lactobionate salt overcomes these critical physicochemical limitations to enable parenteral delivery. It consists of erythromycin A lactobionate as the principal active component, produced via fermentation of Saccharopolyspora erythraea [3]. This lyophilized powder is reconstituted for continuous or intermittent IV infusion, achieving predictable serum concentrations unattainable with oral erythromycin formulations [4].

Why Erythromycin Salts Are Not Interchangeable: Erythromycin Lactobionate Sourcing Considerations


Procurement decisions involving erythromycin cannot treat all erythromycin salts as functional equivalents. Erythromycin base exhibits negligible aqueous solubility and undergoes rapid gastric acid degradation, rendering it unsuitable for parenteral use [1]. The stearate and ethylsuccinate salts are exclusively oral formulations that produce variable and incomplete absorption, with ethylsuccinate failing to produce measurable serum concentrations in some studies [2]. Even among the two water-soluble IV formulations, erythromycin lactobionate and gluceptate exhibit distinct stability profiles, reconstitution requirements, and compatibility characteristics that preclude indiscriminate substitution. Notably, lactobionate solutions demonstrate pH-dependent stability optimal at pH 6–8, with rapid potency loss below pH 5.5 [3], and require specific diluent protocols — NaCl cannot be used for direct dissolution due to precipitation of erythromycin base [4]. These formulation-specific constraints carry direct operational and quality consequences for compounding pharmacies, hospital formularies, and research laboratories.

Erythromycin Lactobionate: Quantified Differentiation Evidence for Scientific Selection


Aqueous Solubility Superiority of Erythromycin Lactobionate Over Erythromycin Base for IV Formulation

Erythromycin lactobionate demonstrates aqueous solubility of approximately 200 mg/mL [1], which is several orders of magnitude higher than erythromycin base, which is described as 'poorly soluble in water' and essentially unsuitable for parenteral administration [2]. This solubility differential is the direct physicochemical rationale for lactobionate's exclusive positioning as an IV-compatible erythromycin salt [3].

Solubility Intravenous formulation Pharmaceutical compounding

pH-Dependent Solution Stability of Erythromycin Lactobionate: Buffering Requirements Versus Erythromycin Base

The stability of erythromycin lactobionate solutions is strongly pH-dependent, with optimal stability at pH 6–8 and rapid inactivation at pH 5.5 or below [1]. In 0.9% sodium chloride (pH 7.15–7.25), lactobionate at 2 mg/mL exhibits only 5% potency loss after approximately 20 days at 5°C; buffering with sodium bicarbonate to pH 7.5–8 extends this to approximately 85 days at 5°C [2]. In contrast, erythromycin base undergoes rapid gastric acid degradation [3] and cannot be administered parenterally. For compounding in 5% dextrose injection (which is acidic), lactobionate requires pre-buffering with 1 mL of 4% sodium bicarbonate per 100 mL to maintain pH ≥5.5; unbuffered dextrose solutions must be administered within 2 hours [4].

Stability pH Compounding Infusion compatibility

Intravenous Pharmacokinetics of Erythromycin Lactobionate: Serum Concentration-Time Profile Versus Oral Erythromycin Salts

Intravenous infusion of 500 mg erythromycin lactobionate over 1 hour in fasting adults produces a mean serum erythromycin concentration of approximately 7 mcg/mL at 20 minutes, peaking at 10 mcg/mL at 1 hour, declining to 2.6 mcg/mL at 2.5 hours, and 1 mcg/mL at 6 hours [1]. This predictable, immediate serum exposure contrasts sharply with oral erythromycin formulations: in a comparative pharmacokinetic study in cats, oral erythromycin ethylsuccinate (tablets and suspension, 15 mg/kg) failed to produce measurable serum concentrations, while IV lactobionate (4 mg/kg) achieved an AUC(0–∞) of 2.61 ± 1.52 µg·h/mL and serum concentrations exceeding MIC90 (0.5 µg/mL) for 1.5 hours post-dose [2]. In humans with normal hepatic function, 12–15% of intravenously administered erythromycin is excreted in active form in the urine [3].

Pharmacokinetics Serum concentration IV administration Bioavailability

In Vitro Antimicrobial Activity of Erythromycin Lactobionate: MIC Values Against Key Gram-Positive Pathogens

Erythromycin lactobionate demonstrates potent in vitro activity against clinically relevant Gram-positive pathogens. Minimum inhibitory concentrations (MICs) have been reported as 0.031 µg/mL against clinical isolates of group A streptococci, 0.06 µg/mL against Streptococcus pneumoniae, and 0.6 µg/mL against Staphylococcus aureus [1]. At least 90% of susceptible bacterial isolates exhibit an MIC less than or equal to the established erythromycin susceptible breakpoint [2]. In a murine model of S. pneumoniae pneumonia, erythromycin lactobionate (50 mg/kg) significantly increased survival and reduced lung bacterial burden (colony-forming units, CFUs) [3]. However, as a class-level inference, procurement decisions must account for documented erythromycin resistance: resistance rates reach 22% in penicillin-susceptible S. pneumoniae and 60–89% in penicillin-intermediate/resistant strains [4], limiting empirical utility absent susceptibility confirmation.

Minimum inhibitory concentration Antibacterial activity Streptococcus Staphylococcus

Real-World Comparative Effectiveness: Intravenous Erythromycin Lactobionate Versus Azithromycin in Pediatric Mycoplasma pneumoniae Pneumonia

A real-world evidence study comparing intravenous azithromycin (AZI) versus intravenous erythromycin lactobionate (ERY) in hospitalized children with Mycoplasma pneumoniae pneumonia found comparable clinical outcomes [1]. This finding is significant because azithromycin is a newer macrolide often preferred for its convenient dosing and favorable tolerability profile. The demonstrated clinical equivalence supports erythromycin lactobionate as a viable, cost-effective IV macrolide alternative in pediatric pneumonia management, particularly in formulary-constrained or cost-sensitive procurement environments [2]. A separate randomized controlled study comparing azithromycin lactobionate versus erythromycin lactobionate in 162 patients with acute bacterial infections (respiratory tract, urinary tract, skin/soft tissue) similarly reported both agents achieved good clinical and bacteriological efficacy [3].

Clinical efficacy Comparative effectiveness Mycoplasma pneumoniae Pediatric

Erythromycin Lactobionate: High-Value Application Scenarios for Procurement Decision-Making


Severe Legionella pneumophila Pneumonia Requiring High-Dose Intravenous Therapy

Erythromycin lactobionate is indicated for severe Legionnaires' disease when oral administration is not possible or immediate high serum levels are required [1]. Clinical studies demonstrate that IV erythromycin lactobionate at 4 g/day (administered in divided doses) produces prompt clinical and radiographic resolution in patients with Legionella pneumonia, with most patients showing no detectable signs or symptoms after 7 days of therapy [2]. The IV lactobionate formulation achieves serum concentrations (10 mcg/mL peak at 1 hour following 500 mg infusion [3]) that reliably exceed the MIC for Legionella pneumophila. Procurement of erythromycin lactobionate for hospital formularies should prioritize this indication given the established clinical evidence base and the inability of oral erythromycin salts to achieve comparable systemic exposure in critically ill patients.

Penicillin-Allergic Patients Requiring Parenteral Macrolide Therapy for Respiratory Tract Infections

Erythromycin lactobionate serves as a critical parenteral alternative for patients with documented penicillin or cephalosporin allergy who require intravenous antibiotic therapy for susceptible respiratory pathogens [1]. The IV formulation provides a macrolide option when oral therapy is precluded by severity of illness, impaired gastrointestinal absorption, or nil per os (NPO) status. FDA-approved indications include infections caused by susceptible strains of Streptococcus pyogenes, Streptococcus pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila [2]. The predictable serum concentration profile (500 mg IV over 1 hour yields 10 mcg/mL peak [3]) ensures therapeutic drug exposure that oral erythromycin formulations cannot reliably provide. For hospital pharmacies and compounding facilities, maintaining adequate inventory of erythromycin lactobionate supports antimicrobial stewardship by preserving beta-lactam alternatives for allergy-documented patients.

Pediatric Severe Infections Requiring IV Macrolide Administration

Erythromycin lactobionate is approved for intravenous use in pediatric patients with severe infections at a recommended dose of 15–20 mg/kg/day, administered in divided doses every 6 hours via intermittent or continuous infusion [1]. The lyophilized powder formulation allows weight-based dosing flexibility essential for pediatric pharmacotherapy. While newer macrolides (e.g., azithromycin) offer more convenient dosing intervals, real-world comparative evidence demonstrates that IV erythromycin lactobionate provides comparable clinical efficacy in pediatric Mycoplasma pneumoniae pneumonia [2]. This evidence supports continued procurement of erythromycin lactobionate for pediatric formularies, particularly in cost-sensitive healthcare systems or in regions where newer IV macrolide formulations are unavailable or prohibitively expensive.

Research Applications Requiring Water-Soluble Erythromycin for In Vitro or In Vivo Studies

For laboratory research applications — including in vitro susceptibility testing, protein synthesis inhibition studies, or animal models of bacterial infection — erythromycin lactobionate provides a water-soluble form of erythromycin that readily dissolves in aqueous buffers and cell culture media [1]. Its aqueous solubility of approximately 200 mg/mL [2] contrasts with erythromycin base, which is poorly water-soluble and requires organic solvents (e.g., DMSO, ethanol) for dissolution. In murine pneumonia models, erythromycin lactobionate administered intravenously or intraperitoneally at 50 mg/kg significantly reduces lung bacterial burden and improves survival [3]. Procurement of erythromycin lactobionate for research use should be prioritized when aqueous solubility, IV/ IP administration routes, or reproducible dosing in animal studies are required experimental conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erythromycin Lactobionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.